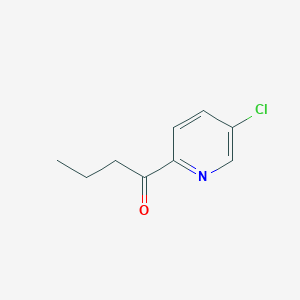

1-(5-Chloropyridin-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLBPFDHVNVILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504215-56-8 | |

| Record name | 1-(5-chloropyridin-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 5 Chloropyridin 2 Yl Butan 1 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(5-Chloropyridin-2-yl)butan-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 1-(5-chloropyridin-2-yl)butan-1-one, two primary strategic disconnections of the C-C bond between the carbonyl group and the pyridine (B92270) ring are considered:

Disconnection A (Acyl Anion Synthon): This disconnection leads to a butanoyl cation equivalent and a 5-chloro-2-pyridyl anion synthon. The synthetic equivalents for these synthons would be an activated butyric acid derivative (e.g., butanoyl chloride, butyric anhydride) and a metalated 5-chloropyridine (e.g., 5-chloro-2-pyridyllithium or a corresponding Grignard reagent), respectively. This approach focuses on a nucleophilic pyridine ring attacking an electrophilic acylating agent.

Disconnection B (Aryl Anion Synthon): This strategy involves a 5-chloropyridin-2-yl cation synthon and a butanoyl anion equivalent. The corresponding synthetic equivalents would be a 2-halo-5-chloropyridine (e.g., 2,5-dichloropyridine (B42133) or 2-bromo-5-chloropyridine) and an organometallic reagent derived from butane, such as butyllithium or a butyl Grignard reagent, or an organozinc or organotin reagent. This pathway centers on an electrophilic pyridine derivative reacting with a nucleophilic butanoyl source.

These disconnections form the basis for exploring various synthetic methodologies, as detailed in the following sections.

Development and Evaluation of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several novel synthetic pathways have been developed and evaluated for the synthesis of 1-(5-chloropyridin-2-yl)butan-1-one and its analogs.

Transition-Metal Catalyzed Acylation Reactions for 1-(5-Chloropyridin-2-yl)butan-1-one

Transition-metal catalysis offers a versatile and efficient approach for the formation of the key C-C bond in 1-(5-chloropyridin-2-yl)butan-1-one. Cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are particularly prominent. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium or nickel catalyst.

For the synthesis of the target molecule, this would involve the reaction of a 2-halo-5-chloropyridine with a butanoylating agent or a butyl organometallic reagent. For instance, a Negishi coupling could employ 2-bromo-5-chloropyridine and a butylzinc reagent in the presence of a palladium catalyst to form the desired ketone. Similarly, a Suzuki coupling could utilize a pyridineboronic acid derivative. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

| Coupling Reaction | Pyridine Substrate | Butanoyl Source | Catalyst System (Example) |

| Negishi Coupling | 2-Bromo-5-chloropyridine | Butylzinc chloride | Pd(PPh₃)₄ |

| Suzuki Coupling | 5-Chloropyridine-2-boronic acid | Butanoyl chloride | Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Stille Coupling | 2-Bromo-5-chloropyridine | Butyltri-n-butyltin | Pd(PPh₃)₄ |

Organometallic Reagent-Mediated Syntheses of 1-(5-Chloropyridin-2-yl)butan-1-one

The use of organometallic reagents, such as organolithium and Grignard reagents, provides a classical yet effective method for the synthesis of pyridyl ketones. These reactions typically involve the nucleophilic addition of the organometallic reagent to a suitable electrophilic pyridine derivative.

A common strategy involves the reaction of a 2-lithiated pyridine with an ester or an acyl chloride. For instance, 2-bromo-5-chloropyridine can be treated with n-butyllithium at low temperatures to generate the highly reactive 5-chloro-2-pyridyllithium. Subsequent reaction with ethyl butyrate or butanoyl chloride would then yield 1-(5-chloropyridin-2-yl)butan-1-one. Alternatively, a Grignard reagent, such as 5-chloro-2-pyridylmagnesium bromide, can be prepared and reacted with a suitable acylating agent.

| Organometallic Reagent | Pyridine Precursor | Acylating Agent |

| 5-Chloro-2-pyridyllithium | 2-Bromo-5-chloropyridine | Ethyl butyrate or Butanoyl chloride |

| 5-Chloro-2-pyridylmagnesium bromide | 2-Bromo-5-chloropyridine | Butyronitrile followed by hydrolysis |

Sustainable and Green Chemistry Approaches to Synthesize 1-(5-Chloropyridin-2-yl)butan-1-one

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. nih.govijarsct.co.inrasayanjournal.co.in These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times. organic-chemistry.org For the synthesis of 1-(5-chloropyridin-2-yl)butan-1-one, a microwave-assisted transition-metal catalyzed acylation could offer a greener alternative to conventional heating methods. rsc.org

Solvent-free reactions or the use of greener solvents like water or ethanol are also key aspects of sustainable synthesis. The development of catalytic systems that are active and stable in such media is an active area of research. One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contribute to a greener process by minimizing purification steps and solvent usage. nih.gov

Optimization of Reaction Conditions and Yields for 1-(5-Chloropyridin-2-yl)butan-1-one Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the target compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants.

In transition-metal catalyzed reactions, the selection of the appropriate ligand for the metal center can have a profound impact on the reaction outcome. For instance, in a Suzuki coupling, phosphine-based ligands of varying steric and electronic properties are screened to identify the optimal one. The choice of base is also crucial for the efficiency of the transmetalation step.

For organometallic-mediated syntheses, temperature control is critical due to the high reactivity of the organolithium or Grignard reagents. Reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. The order of addition of reagents can also influence the yield and purity of the product.

The following table provides a hypothetical example of a reaction optimization study for a Negishi coupling to synthesize a 2-acylpyridine.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 80 | 12 | 65 |

| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 80 | 12 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 8 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 8 | 75 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 100 | 8 | 82 |

Stereochemical Control in the Synthesis of Analogous Chiral Pyridyl Butanone Derivatives

The synthesis of chiral pyridyl butanone derivatives, where a stereocenter is introduced in the butanoyl chain, is of significant interest for pharmaceutical applications. Achieving high levels of stereochemical control is a key challenge in such syntheses.

One common approach is the asymmetric reduction of the prochiral ketone, 1-(5-chloropyridin-2-yl)butan-1-one, to the corresponding chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. wikipedia.org For example, catalysts based on ruthenium or rhodium complexes with chiral phosphine ligands have been shown to be effective for the enantioselective reduction of ketones. uwindsor.ca

Alternatively, a chiral center can be introduced during the C-C bond formation step. This can be accomplished by using a chiral auxiliary on one of the coupling partners or by employing a chiral catalyst in a transition-metal catalyzed or organometallic-mediated reaction. chim.itnih.gov For instance, an asymmetric addition of a Grignard reagent to a pyridine derivative can be achieved in the presence of a chiral ligand. acs.org The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is an active area of research. chim.it

Considerations for Scalable Laboratory Synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one

The successful transition of a synthetic route from a small-scale laboratory setting to a larger, scalable process requires careful consideration of numerous factors beyond simple reaction stoichiometry. For the synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one, a key intermediate in various chemical manufacturing processes, scalability necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. While specific process development data for this exact compound is not extensively detailed in publicly available literature, valuable insights can be drawn from scalable syntheses of structurally similar molecules, such as substituted chloropyridine derivatives. A notable example is the practical and scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which involves the addition of Grignard reagents to a chloropyridine nitrile precursor nih.govresearchgate.net. The principles and optimizations from such processes provide a strong framework for developing a robust, scalable synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one.

A primary route for the synthesis of 2-acylpyridines involves the reaction of a 2-lithiated or 2-magnesiated pyridine derivative with an appropriate acylating agent. In the context of a scalable synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one, a Grignard-based approach is a common and potent strategy. However, the scale-up of Grignard reactions presents significant safety and operational challenges that must be meticulously addressed.

A critical aspect of scalable synthesis is the optimization of reaction conditions to maximize yield and minimize impurities. Drawing parallels from the synthesis of related compounds, several parameters are crucial for the successful scale-up of a Grignard-based synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one nih.govresearchgate.net.

Key Optimization Parameters for a Scalable Grignard-Based Synthesis

| Parameter | Considerations for Scalability | Rationale |

| Solvent | Diethyl ether has shown better efficacy over THF in similar Grignard reactions involving chloropyridines, leading to higher product yields. The choice of solvent also impacts reaction temperature control and work-up procedures. | Solvent polarity and coordinating ability can significantly influence the reactivity of the Grignard reagent and the stability of intermediates. |

| Temperature | Maintaining an optimal reaction temperature (e.g., around 30 °C in related syntheses) is crucial. Lower temperatures can lead to incomplete reactions, while higher temperatures may promote side reactions and impurity formation. | Exothermic Grignard reactions require robust temperature control to prevent runaways. The optimal temperature balances reaction rate and selectivity. |

| Stoichiometry | An excess of the Grignard reagent (e.g., 4 equivalents in a related large-scale synthesis) may be necessary to drive the reaction to completion and achieve high yields. | Ensuring complete consumption of the starting chloropyridine nitrile is often a key objective to simplify purification and maximize product output. |

| Reaction Time | Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time. In a comparable synthesis, 12 hours was found to be sufficient. | Prolonged reaction times can lead to the formation of degradation products, while insufficient time results in incomplete conversion. |

While Grignard reactions are powerful, alternative coupling methodologies like Negishi cross-coupling reactions offer a different approach. These reactions involve the use of organozinc reagents and a palladium or nickel catalyst. The optimization of such a process would involve screening various catalysts and ligands to achieve high efficiency and yield bucknell.edunih.gov. Although potentially offering milder reaction conditions, the cost and toxicity of the metal catalysts, as well as the need for their efficient removal from the final product, are significant considerations for a scalable and cost-effective process.

The purification of the final product on a large scale is another critical consideration. While laboratory-scale purifications often rely on column chromatography, this method is generally not feasible or cost-effective for large quantities. Therefore, the development of a scalable purification process that relies on crystallization or distillation is paramount. The choice of an appropriate solvent system for crystallization is crucial for obtaining the desired product in high purity and yield.

Finally, the environmental impact of the synthesis must be considered. This includes minimizing waste generation by optimizing atom economy, selecting greener solvents, and developing efficient waste treatment protocols. The principles of green chemistry should guide the development of a sustainable and environmentally responsible scalable synthesis.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 5 Chloropyridin 2 Yl Butan 1 One

Reactivity at the Ketonic Carbonyl Center of 1-(5-Chloropyridin-2-yl)butan-1-one

The carbonyl group in 1-(5-chloropyridin-2-yl)butan-1-one is a key site for chemical modifications, including nucleophilic additions, reductions, and functionalization at the alpha-position.

Detailed Investigation of Nucleophilic Addition Reactions and Mechanistic Pathways

The carbonyl carbon of 1-(5-chloropyridin-2-yl)butan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further influenced by the electron-withdrawing nature of the 5-chloropyridin-2-yl group. Consequently, it readily undergoes nucleophilic addition reactions with a variety of nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield the corresponding alcohol. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while basic conditions often serve to generate a more potent nucleophile.

Common nucleophiles that react with ketones like 1-(5-chloropyridin-2-yl)butan-1-one include organometallic reagents (e.g., Grignard reagents and organolithium compounds), cyanide ions, and hydride reagents.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Alkyl/Aryl | Organolithium Reagent (e.g., n-BuLi) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

The addition of Grignard or organolithium reagents proceeds via a nucleophilic attack of the carbanionic portion of the reagent on the carbonyl carbon. saskoer.ca Subsequent acidic workup yields a tertiary alcohol. libretexts.org The reaction with two equivalents of an organometallic reagent can occur with acyl compounds, leading to a tertiary alcohol after an initial addition-elimination followed by a second nucleophilic addition. saskoer.cayoutube.com

Chemoselective Carbonyl Reduction Strategies and Stereoselectivity for 1-(5-Chloropyridin-2-yl)butan-1-one

The reduction of the ketonic carbonyl group in 1-(5-chloropyridin-2-yl)butan-1-one to a secondary alcohol is a fundamental transformation. Chemoselectivity becomes important when other reducible functional groups are present in a molecule. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comyoutube.com

Sodium Borohydride (NaBH₄) is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.com The reduction of 1-(5-chloropyridin-2-yl)butan-1-one with NaBH₄ would selectively yield 1-(5-chloropyridin-2-yl)butan-1-ol.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and will reduce a wider range of carbonyl-containing functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.com

The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide.

Since the carbonyl group is prochiral, its reduction can lead to the formation of a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of 1-(5-chloropyridin-2-yl)butan-1-ol. chemistrysteps.com The hydride can attack from either face of the planar carbonyl group with equal probability.

Enolization and Alpha-Functionalization Reactions of 1-(5-Chloropyridin-2-yl)butan-1-one

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in 1-(5-chloropyridin-2-yl)butan-1-one are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various alpha-functionalization reactions. The formation of the enolate can also be achieved under acidic conditions, leading to an enol tautomer.

Alpha-Halogenation: A common alpha-functionalization reaction is halogenation. This can be carried out under either acidic or basic conditions. libretexts.orgpressbooks.pub

Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction typically results in the substitution of a single α-hydrogen. pressbooks.pubpearson.com The mechanism involves the formation of the enol, which then acts as a nucleophile and attacks the halogen. youtube.com

Base-promoted halogenation occurs via an enolate intermediate. This reaction is often difficult to stop at monosubstitution and can lead to polyhalogenation. pressbooks.pubyoutube.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. libretexts.orgpressbooks.pub

The products of α-halogenation are versatile synthetic intermediates. For example, α-bromo ketones can be used to synthesize α,β-unsaturated ketones through dehydrobromination.

Reactivity of the Chloropyridine Moiety in 1-(5-Chloropyridin-2-yl)butan-1-one

The presence of a chlorine atom on the electron-deficient pyridine (B92270) ring allows for reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electron-withdrawing acyl group at the 2-position. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The chlorine atom at the 5-position is a good leaving group, making this site reactive towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity is restored by the expulsion of the chloride ion.

The rate of SNAr reactions on chloropyridines is influenced by the nature of the nucleophile and the presence of activating groups on the ring. The acyl group at the 2-position helps to stabilize the negative charge in the Meisenheimer intermediate through resonance. Kinetic studies on similar substituted pyridines have shown that these reactions can be facile, especially with strong nucleophiles like amines and alkoxides. nih.govresearchgate.net For instance, reactions of 2-chloropyridines with amines can be significantly accelerated by the presence of an additional electron-withdrawing group. nih.gov

Table 2: Common Nucleophiles in SNAr Reactions

| Nucleophile | Example | Product Type |

| Amines | Piperidine | 5-Amino-substituted pyridine derivative |

| Alkoxides | Sodium methoxide | 5-Methoxy-substituted pyridine derivative |

| Thiolates | Sodium thiophenoxide | 5-Thiophenyl-substituted pyridine derivative |

Exploration of Cross-Coupling Reactions at the Halogenated Pyridine Position of 1-(5-Chloropyridin-2-yl)butan-1-one

The chlorine atom on the pyridine ring of 1-(5-chloropyridin-2-yl)butan-1-one serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylpyridine. organic-chemistry.orgscirp.org

Heck Coupling: The Heck reaction involves the coupling of the chloropyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi-res.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

The general catalytic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.

Transmetalation (for Suzuki and Sonogashira): The organic group from the organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, forming the new bond and regenerating the palladium(0) catalyst.

These cross-coupling reactions offer a modular approach to further functionalize the pyridine ring of 1-(5-chloropyridin-2-yl)butan-1-one, allowing for the synthesis of a wide array of complex molecules.

Directed Ortho-Metalation Strategies for the Pyridine Ring of 1-(5-Chloropyridin-2-yl)butan-1-one

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. cardiff.ac.ukwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. clockss.org In the case of 1-(5-chloropyridin-2-yl)butan-1-one, the butanoyl group at the C2 position can potentially act as a DMG. The carbonyl oxygen and the pyridine nitrogen can chelate to the lithium atom of the organolithium reagent, thereby increasing the acidity of the adjacent C3 proton and directing its abstraction.

However, the metalation of pyridines is often complicated by competing nucleophilic addition of the organometallic reagent to the pyridine ring. clockss.orgwikipedia.org To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.orguwindsor.ca These bases are less nucleophilic and can selectively deprotonate the ring. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and reaction conditions (solvent, temperature, additives like TMEDA) can significantly influence the outcome, favoring either ortho-lithiation or nucleophilic addition. cardiff.ac.ukuwindsor.careddit.com For 2-acylpyridines, the butanoyl group is expected to direct lithiation to the C3 position. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

Table 1: Common Organolithium Reagents and Their General Applicability in Directed Ortho-Metalation of Pyridines

| Organolithium Reagent | General Characteristics | Potential Outcome with 2-Acylpyridines |

| n-BuLi | Highly basic and nucleophilic. reddit.com | High risk of competitive nucleophilic addition to the pyridine ring. wikipedia.org |

| s-BuLi | More sterically hindered and less nucleophilic than n-BuLi. | Increased potential for selective ortho-deprotonation. |

| t-BuLi | Very bulky and less nucleophilic. | Often used for challenging deprotonations. |

| LDA | Non-nucleophilic, strong base. uwindsor.ca | High selectivity for deprotonation over addition is expected. clockss.org |

| LTMP | Very hindered, non-nucleophilic base. uwindsor.ca | High selectivity for deprotonation is expected. clockss.org |

Interplay of Substituents on Electronic and Steric Effects Governing 1-(5-Chloropyridin-2-yl)butan-1-one Reactivity

The reactivity of 1-(5-chloropyridin-2-yl)butan-1-one is governed by the interplay of the electronic and steric effects of its substituents: the chloro group at the C5 position and the butanoyl group at the C2 position.

Electronic Effects:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents further modulate this electronic character.

Butanoyl Group (C2): The butanoyl group is a deactivating, electron-withdrawing group due to both inductive and resonance effects (-I, -M). The carbonyl group strongly withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack and increasing the acidity of the ortho-protons (C3-H).

The combined electron-withdrawing nature of both the chloro and butanoyl groups significantly lowers the electron density of the pyridine ring in 1-(5-chloropyridin-2-yl)butan-1-one, influencing its reactivity in reactions such as nucleophilic aromatic substitution and directed ortho-metalation.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates and regioselectivity. baranlab.org

Butanoyl Group (C2): The butanoyl group at the C2 position presents a degree of steric bulk around the adjacent C3 position and the pyridine nitrogen. This steric hindrance can influence the approach of reagents. For instance, in a directed ortho-metalation, a bulky organolithium base might experience steric repulsion from the butanoyl chain, potentially affecting the rate and efficiency of the deprotonation at the C3 position. Conversely, this steric presence could also disfavor nucleophilic attack at the nitrogen or the C2 carbon.

The balance between these electronic and steric factors will ultimately determine the preferred reaction pathways and regioselectivity for 1-(5-chloropyridin-2-yl)butan-1-one. For example, while the electronic effects of the butanoyl group strongly favor deprotonation at the C3 position in a DoM reaction, significant steric hindrance could potentially favor deprotonation at the less hindered C6 position if it were electronically activated.

Advanced Mechanistic Studies Employing Kinetic Isotope Effects and Spectroscopic Detection of Intermediates for 1-(5-Chloropyridin-2-yl)butan-1-one

Advanced mechanistic studies, such as the determination of kinetic isotope effects (KIEs) and the spectroscopic observation of reaction intermediates, are crucial for a detailed understanding of reaction mechanisms. wikipedia.orgprinceton.edu

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For C-H bond activation steps, such as the deprotonation in a directed ortho-metalation, substituting a hydrogen atom with a deuterium atom can lead to a primary kinetic isotope effect (kH/kD > 1). A significant primary KIE would indicate that the C-H bond cleavage is the rate-determining step of the reaction. The magnitude of the KIE can provide further insights into the transition state geometry. princeton.edu

In the context of the directed ortho-metalation of 1-(5-chloropyridin-2-yl)butan-1-one, a KIE study could be designed by synthesizing the deuterated analogue, 1-(5-chloro-3-deuteriopyridin-2-yl)butan-1-one. By comparing the rate of lithiation of the deuterated and non-deuterated substrates, one could determine if the C-H bond breaking at the C3 position is indeed rate-limiting.

Spectroscopic Detection of Intermediates:

Spectroscopic techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, can be invaluable for the direct observation and characterization of reactive intermediates, such as organolithium species. nih.gov By performing the ortho-lithiation of 1-(5-chloropyridin-2-yl)butan-1-one at a sufficiently low temperature within an NMR tube, it might be possible to observe the formation of the C3-lithiated intermediate. The chemical shifts and coupling constants of the pyridine ring protons in the lithiated species would provide direct evidence for its formation and structure.

Furthermore, trapping experiments, where the presumed intermediate is reacted with a known electrophile (e.g., D₂O, MeI), can provide indirect evidence for its existence. researchgate.net The isolation and characterization of the corresponding deuterated or methylated product at the C3 position would strongly support the formation of the ortho-lithiated intermediate.

While specific studies employing these advanced mechanistic techniques on 1-(5-chloropyridin-2-yl)butan-1-one have not been identified in the surveyed literature, their application would be essential to rigorously elucidate the mechanism of its directed ortho-metalation and other reactions.

Advanced Spectroscopic and Spectrometric Characterization of 1 5 Chloropyridin 2 Yl Butan 1 One and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(5-Chloropyridin-2-yl)butan-1-one

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(5-Chloropyridin-2-yl)butan-1-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

Expected ¹H and ¹³C NMR Spectral Data:

Based on the structure of 1-(5-Chloropyridin-2-yl)butan-1-one, the following table outlines the anticipated proton (¹H) and carbon (¹³C) NMR chemical shifts. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) | Integration (¹H) |

| H-3' | 8.5 - 8.7 | - | Doublet (d) | 1H |

| H-4' | 7.8 - 8.0 | - | Doublet of doublets (dd) | 1H |

| H-6' | 7.6 - 7.8 | - | Doublet (d) | 1H |

| H-2 | 3.0 - 3.2 | 35 - 45 | Triplet (t) | 2H |

| H-3 | 1.7 - 1.9 | 18 - 28 | Sextet (sxt) | 2H |

| H-4 | 0.9 - 1.1 | 13 - 15 | Triplet (t) | 3H |

| C-1 | - | 198 - 202 | - | - |

| C-2' | - | 150 - 155 | - | - |

| C-3' | - | 138 - 142 | - | - |

| C-4' | - | 135 - 139 | - | - |

| C-5' | - | 128 - 132 | - | - |

| C-6' | - | 122 - 126 | - | - |

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To move beyond simple 1D spectra and confirm the precise connectivity of atoms within 1-(5-Chloropyridin-2-yl)butan-1-one, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the butyl chain of the target molecule, COSY would show correlations between the protons at C-2 and C-3, and between the protons at C-3 and C-4, confirming the linear arrangement of the alkyl group. On the pyridine (B92270) ring, a correlation between H-3' and H-4', and between H-4' and H-6' would be expected, establishing their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would be instrumental in definitively assigning each proton signal to its corresponding carbon atom in both the butyl chain and the pyridine ring, based on the predicted chemical shifts in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the H-2 protons of the butyl chain to the carbonyl carbon (C-1) and to the C-2' carbon of the pyridine ring, confirming the attachment of the butyl ketone moiety to the pyridine ring. Correlations from the pyridine protons (H-3', H-4', H-6') to the various pyridine carbons would further solidify the ring structure assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule. In the case of 1-(5-Chloropyridin-2-yl)butan-1-one, NOESY could show correlations between the H-6' proton of the pyridine ring and the H-2 protons of the butyl chain, providing insights into the preferred orientation of the butyl group relative to the pyridine ring.

Solid-State NMR for Crystalline Polymorphs of 1-(5-Chloropyridin-2-yl)butan-1-one

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. For 1-(5-Chloropyridin-2-yl)butan-1-one, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the primary technique. The resulting spectrum would likely show sharper lines than a solution spectrum and could reveal subtle differences in the chemical shifts of the carbon atoms in different polymorphs. This information is critical in pharmaceutical and materials science, where the physical form of a compound can significantly impact its properties.

Dynamic NMR Studies for Conformational Analysis of 1-(5-Chloropyridin-2-yl)butan-1-one

The bond between the carbonyl group and the pyridine ring in 2-acylpyridines can exhibit restricted rotation, leading to the existence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C(2')-C(1) bond might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. By analyzing the line shapes at various temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) of 1-(5-Chloropyridin-2-yl)butan-1-one

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and the elucidation of its fragmentation pathways.

Elucidation of Fragmentation Pathways and Mechanistic Interpretation

In a mass spectrometer, 1-(5-Chloropyridin-2-yl)butan-1-one would be ionized, typically by electron ionization (EI) or electrospray ionization (ESI), to form a molecular ion ([M]⁺• or [M+H]⁺). This ion would then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways:

A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For 1-(5-Chloropyridin-2-yl)butan-1-one, two main α-cleavage events are anticipated:

Loss of a propyl radical (•C₃H₇): This would result in the formation of a stable acylium ion containing the chloropyridinyl moiety.

Loss of the chloropyridinyl radical: This would lead to the formation of a butanoyl cation.

Another common fragmentation for molecules with alkyl chains is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. This would result in the loss of a neutral propene molecule and the formation of a radical cation.

The following table summarizes the expected major fragment ions and their proposed structures.

| m/z (predicted) | Proposed Ion Structure | Fragmentation Pathway |

| 183/185 | [C₉H₁₀ClNO]⁺• | Molecular Ion |

| 140/142 | [C₅H₃ClNCO]⁺ | α-cleavage (loss of •C₃H₇) |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of •C₅H₃ClN) |

| 155/157 | [C₇H₇ClNO]⁺• | McLafferty Rearrangement (loss of C₃H₆) |

| 112/114 | [C₅H₄ClN]⁺• | Cleavage of the C(2')-C(1) bond |

Precise Isotopic Pattern Analysis for Elemental Composition Determination

A key feature of high-resolution mass spectrometry is its ability to resolve and accurately measure the intensity of isotopic peaks. The presence of a chlorine atom in 1-(5-Chloropyridin-2-yl)butan-1-one provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 for any fragment containing a chlorine atom.

By precisely measuring the m/z values of the monoisotopic peak (containing ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl) and its corresponding M+1 and M+2 peaks, and comparing their relative intensities to theoretical distributions, the elemental composition of the parent molecule and its fragments can be unequivocally confirmed. For example, the molecular ion of 1-(5-Chloropyridin-2-yl)butan-1-one (C₉H₁₀ClNO) would exhibit a monoisotopic mass and an M+2 peak with an intensity of approximately 32.5% relative to the monoisotopic peak, which is characteristic of a single chlorine atom. This precise mass measurement and isotopic pattern analysis would provide definitive confirmation of the compound's elemental formula.

Vibrational Spectroscopy (FT-IR and Raman) of 1-(5-Chloropyridin-2-yl)butan-1-one

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For 1-(5-Chloropyridin-2-yl)butan-1-one, these techniques are crucial for identifying key functional groups and understanding its conformational behavior.

While specific experimental spectra for 1-(5-Chloropyridin-2-yl)butan-1-one are not widely published, a detailed assignment of its characteristic vibrational modes can be reliably predicted based on extensive studies of analogous compounds, such as 2-acetylpyridine, substituted pyridines, and alkyl ketones. daneshyari.com

The most prominent vibrational modes are associated with the ketone and the chloropyridine moieties. The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong and sharp absorption band in the FT-IR spectrum, typically in the region of 1680-1715 cm⁻¹. Its exact position can be influenced by conjugation with the pyridine ring and the electronegativity of the chlorine substituent. In the Raman spectrum, this band is also expected to be present, though its intensity may vary.

The pyridine ring gives rise to a set of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1610 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The C-Cl stretching vibration of the 5-chloropyridin-2-yl group is anticipated to be found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The aliphatic C-H stretching and bending modes of the butyl chain will be observed around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 1: Predicted Characteristic Vibrational Modes for 1-(5-Chloropyridin-2-yl)butan-1-one

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Butyl Chain | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Ketone | 1680 - 1715 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| C-H Bend | Butyl Chain | 1375 - 1465 | Medium |

| C-H In-plane Bend | Pyridine Ring | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | Pyridine Ring | 700 - 900 | Strong |

This table is generated based on data from analogous compounds and general spectroscopic principles.

The flexibility of the single bond between the carbonyl carbon and the pyridine ring allows for the existence of different rotational isomers, or conformers. These conformers arise from the rotation of the butanoyl group relative to the plane of the pyridine ring. Vibrational spectroscopy is a powerful tool for investigating such conformational equilibria. rsc.orgiu.edu.sa

Different conformers will likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the region of the C=O stretching mode. rsc.org The degree of conjugation between the carbonyl group and the π-system of the pyridine ring can vary with the dihedral angle, leading to shifts in the C=O frequency. By recording spectra at different temperatures, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities. While no specific conformational analysis for 1-(5-Chloropyridin-2-yl)butan-1-one has been reported, studies on related acylguanidines have shown that vibrational spectroscopy can effectively distinguish between different conformational states. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of 1-(5-Chloropyridin-2-yl)butan-1-one (if amenable to crystallization)

As of the current date, a crystal structure for 1-(5-Chloropyridin-2-yl)butan-1-one has not been deposited in public crystallographic databases. However, should the compound be amenable to forming single crystals of sufficient quality, X-ray diffraction analysis would reveal several key structural features. It would confirm the planarity of the pyridine ring and provide the exact conformation of the butanoyl side chain relative to the ring in the crystalline form. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing arrangement. scielo.brresearchgate.net

Since 1-(5-Chloropyridin-2-yl)butan-1-one is an achiral molecule, it would crystallize in a centrosymmetric or non-chiral space group. For potential chiral derivatives of this compound, X-ray crystallography would be the gold standard for determining the absolute stereochemistry of each chiral center.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is one such technique, which measures the difference in absorption of the two forms of polarized light as a function of wavelength. nih.gov

The parent compound, 1-(5-Chloropyridin-2-yl)butan-1-one, is achiral and therefore does not exhibit an ECD signal. However, if a chiral center were introduced into the molecule, for instance, by substitution on the butanoyl chain or by incorporating it into a larger chiral framework, the resulting enantiomers would be ECD active. nih.govaps.org

The chromophores within such a chiral derivative—namely the ketone and the chloropyridine ring—would be perturbed by the asymmetric environment of the chiral center. This perturbation gives rise to characteristic positive or negative absorption bands in the ECD spectrum, known as Cotton effects. The ECD spectra of the two enantiomers would be mirror images of each other.

ECD is a highly sensitive method for determining the absolute configuration of chiral molecules, often through comparison of experimental spectra with those predicted by quantum-chemical calculations. nih.gov It is also a valuable tool for determining the enantiomeric excess (ee) of a sample, as the magnitude of the ECD signal is directly proportional to the excess of one enantiomer over the other. This makes it a powerful analytical technique in asymmetric synthesis and chiral separations involving derivatives of 1-(5-Chloropyridin-2-yl)butan-1-one.

Computational Chemistry and Theoretical Investigations of 1 5 Chloropyridin 2 Yl Butan 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT) on 1-(5-Chloropyridin-2-yl)butan-1-one

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate the electronic structure of molecules, providing a wealth of information about their properties. A typical DFT study on 1-(5-chloropyridin-2-yl)butan-1-one would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules ijcce.ac.ir.

The first step in a computational study is to determine the most stable 3D arrangement of the atoms, known as the ground-state geometry. This is achieved through geometry optimization. For 1-(5-chloropyridin-2-yl)butan-1-one, a key feature is the rotational freedom around the single bonds, particularly the bond connecting the butyryl group to the pyridine (B92270) ring and the bonds within the butyl chain. This rotation gives rise to different conformers.

A conformational analysis would reveal the relative energies of these conformers. The most stable conformer would likely feature minimal steric hindrance between the pyridine ring and the alkyl chain. The planarity of the pyridinyl ketone moiety is a critical factor, as delocalization of π-electrons between the ring and the carbonyl group can contribute to stability. The dihedral angle between the plane of the pyridine ring and the carbonyl group would be a key parameter determined from these calculations. For similar pyridinyl ketones, non-planar structures are often observed ijcce.ac.ir.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data are illustrative for a pyridinyl ketone structure and not specific to 1-(5-Chloropyridin-2-yl)butan-1-one. Actual values would be obtained from a dedicated DFT calculation.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C(pyridine)-C(carbonyl) | ~1.50 Å |

| C=O | ~1.23 Å | |

| C(pyridine)-Cl | ~1.75 Å | |

| Bond Angle (°) | C(pyridine)-C(carbonyl)-C(butyl) | ~119° |

| O=C-C(pyridine) | ~121° | |

| Dihedral Angle (°) | N(pyridine)-C-C=O | ~20-40° |

HOMO-LUMO Energetics The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For many organic molecules, this gap is a key factor in their electronic properties and UV-Vis absorption. In related pyridinyl derivatives, HOMO-LUMO gaps are typically in the range of 3-5 eV ijcce.ac.irresearchgate.net. For 1-(5-chloropyridin-2-yl)butan-1-one, the HOMO would likely be distributed over the electron-rich pyridine ring, while the LUMO would be centered on the carbonyl group and the pyridine ring, particularly the carbon atom bonded to the chlorine sid.ir.

Molecular Electrostatic Potential (MEP) Mapping A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.

For 1-(5-chloropyridin-2-yl)butan-1-one, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making them primary sites for electrophilic interaction. acs.org Positive potential (blue) would likely be localized on the hydrogen atoms. acs.org

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Predicted shifts for similar molecules have shown good agreement with experimental values, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. ijcce.ac.ir

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Representative Pyridinyl Ketone (Illustrative) Note: This table illustrates the typical correlation between calculated and experimental data and is not for 1-(5-Chloropyridin-2-yl)butan-1-one.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Carbonyl-C | ~198.0 | ~199.5 | - | - |

| Pyridine C-H (ortho to N) | ~150.0 | ~151.2 | ~8.6 | ~8.7 |

| Butyl CH₂ (adjacent to C=O) | ~38.0 | ~38.5 | ~2.9 | ~3.0 |

IR Frequencies Theoretical vibrational (IR) spectra can be calculated from the optimized geometry. The computed frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key vibrational modes for 1-(5-chloropyridin-2-yl)butan-1-one would include the C=O stretching frequency (typically a strong band around 1680-1700 cm⁻¹), C-Cl stretching, and pyridine ring vibrations.

UV-Vis Absorptions Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The calculations would identify the wavelengths of maximum absorption (λ_max) corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations of 1-(5-Chloropyridin-2-yl)butan-1-one

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. This provides insights into conformational dynamics and interactions with the environment.

An MD simulation of 1-(5-chloropyridin-2-yl)butan-1-one in a solvent box (e.g., water or an organic solvent) would reveal its dynamic behavior. By tracking the dihedral angles and root-mean-square deviation (RMSD) over time, one could quantify the flexibility of the butyl chain and the rotation around the pyridine-carbonyl bond.

Solvent effects are crucial as they can influence the conformational preferences of the molecule. The simulation would show how solvent molecules arrange around the solute and form hydrogen bonds (e.g., with the carbonyl oxygen or pyridine nitrogen), which can stabilize certain conformations over others.

MD simulations and DFT can be combined (in QM/MM methods) to study how 1-(5-chloropyridin-2-yl)butan-1-one might interact with a larger system, such as the active site of an enzyme or a metal catalyst. For instance, if this molecule were a substrate or inhibitor, docking studies followed by MD simulations could predict its binding mode and affinity. The simulations would elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern the binding process.

Reaction Pathway Modeling and Transition State Analysis for Transformations of 1-(5-Chloropyridin-2-yl)butan-1-one

The chemical transformations of 1-(5-chloropyridin-2-yl)butan-1-one can be computationally modeled to understand the underlying reaction mechanisms, identify intermediates, and characterize transition states. Key reactive sites in this molecule include the electrophilic carbon of the carbonyl group, the carbon atom attached to the chlorine on the pyridine ring, and the α-protons to the ketone.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring:

Computational studies on analogous 2-chloropyridines provide insight into the energetics of such transformations. For instance, the reaction of substituted 2-fluoropyridines with sodium ethoxide has been studied, and the relative activation free energies (ΔΔG‡) have been calculated. These studies show a correlation between the electron-withdrawing strength of substituents and the reaction rate. wuxibiology.com A stronger electron-withdrawing group generally lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine derivative, making it more susceptible to nucleophilic attack and lowering the activation barrier. wuxibiology.com

The mechanism of the SNAr reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.gov Locating the transition state for the formation of this complex can be challenging, especially with highly polarizable nucleophiles, where the reaction might proceed through a more concerted mechanism. psicode.org

Table 1: Calculated Relative Activation Free Energies and LUMO Energies for the SNAr Reaction of Substituted 2-Fluoropyridines with Sodium Ethoxide (Analogous System)

| Substituent on Pyridine Ring | Relative Activation Energy (ΔΔG‡) (kcal/mol) | LUMO Energy (eV) |

| 4-CN | -4.1 | -0.65 |

| 5-CN | -3.8 | -0.59 |

| 3-CN | -3.1 | -0.52 |

| 5-CF₃ | -2.5 | -0.45 |

| 3-CF₃ | -1.9 | -0.38 |

| H | 0.0 | -0.12 |

Data sourced from a study on substituted 2-fluoropyridines, which serve as an analogous system. wuxibiology.com This table illustrates the trend of decreasing activation energy with more electron-withdrawing substituents.

Reactions at the Carbonyl Group:

The butanoyl side chain offers another center for chemical transformations, primarily at the electrophilic carbonyl carbon. Reactions such as reduction by hydride reagents or addition of organometallic compounds like Grignard reagents are common for ketones.

Computational modeling of the Grignard reaction with analogous pyridinyl ketones, such as 2-acetylpyridine, can elucidate the reaction pathway. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol. mdpi.com Density Functional Theory (DFT) calculations can be employed to determine the geometries of the reactants, the transition state, and the product, as well as the activation energy of the reaction. These calculations often reveal a concerted mechanism where the bond formation and breaking occur in a single step. researchgate.net

Furthermore, the keto-enol tautomerization of the butan-1-one moiety can be investigated computationally. DFT studies on similar cyclic and acyclic ketones show that the stability of the enol form and the activation energy for tautomerization are influenced by the electronic effects of the substituents and the solvent. nih.gov For 1-(5-chloropyridin-2-yl)butan-1-one, the electron-withdrawing chloropyridyl group would influence the acidity of the α-protons, thereby affecting the keto-enol equilibrium.

Derivation of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors and Theoretical Reactivity Indices for 1-(5-Chloropyridin-2-yl)butan-1-one Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsc.org For analogs of 1-(5-chloropyridin-2-yl)butan-1-one, these models can be developed to predict their efficacy as potential therapeutic agents or to estimate their physical properties without the need for extensive experimental work.

The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and can be categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index (W) and connectivity indices (χ). researchgate.net

Quantum chemical descriptors: These are calculated using computational chemistry methods like DFT and provide information about the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO gap, the dipole moment (µ), and charges on specific atoms. researchgate.net

Steric descriptors: These relate to the three-dimensional arrangement of atoms in a molecule and include parameters like molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, which is crucial for its pharmacokinetic behavior. The partition coefficient (logP) is a common hydrophobic descriptor.

Once a set of descriptors is calculated for a series of analogs, statistical methods such as Multiple Linear Regression (MLR) are used to build a mathematical model.

A QSAR study on a series of aminopyridine, anilinopyrimidine, and pyridine carboxamide derivatives as JNK inhibitors provides a relevant example. researchgate.net The study developed several models, with one being:

Log(IC₅₀) = 13.8749 + (15.7605) * SIC - (2.0932) * CIC + (12.3043) * E_H + (4.3037) * E_L - (0.0118) * µ

This equation demonstrates how different descriptors contribute to the predicted biological activity.

Table 2: Example of Descriptors and Statistical Parameters from a QSAR Model for Pyridine Carboxamide Analogs as JNK Inhibitors

| Descriptor | Description | Coefficient |

| SIC | Structural Information Content | +15.7605 |

| CIC | Complementary Information Content | -2.0932 |

| E_H | Energy of HOMO | +12.3043 |

| E_L | Energy of LUMO | +4.3037 |

| µ | Dipole Moment | -0.0118 |

| Statistical Parameter | Value | |

| r² (correlation coefficient) | 0.930 | |

| q² (cross-validated r²) | 0.865 | |

| F-statistic | 11.533 |

This table is based on a QSAR study of analogous pyridine carboxamide derivatives and illustrates the type of data generated. researchgate.net The positive and negative coefficients indicate whether a descriptor positively or negatively influences the biological activity.

Theoretical Reactivity Indices:

Conceptual Density Functional Theory (DFT) provides a framework for defining global and local reactivity indices. These indices are powerful tools for understanding and predicting the reactivity of molecules. For analogs of 1-(5-chloropyridin-2-yl)butan-1-one, these indices can help in identifying the most reactive sites for electrophilic and nucleophilic attacks.

Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

By calculating these descriptors and indices for a series of analogs of 1-(5-chloropyridin-2-yl)butan-1-one, it is possible to build robust QSAR/QSPR models that can guide the synthesis of new compounds with desired biological activities or physicochemical properties.

Chemical Derivatization and Synthetic Utility of 1 5 Chloropyridin 2 Yl Butan 1 One

Functionalization of the Butanone Side Chain of 1-(5-Chloropyridin-2-yl)butan-1-one

The butanone side chain possesses a carbonyl group that activates the adjacent methylene (B1212753) group (the alpha-carbon), making its protons acidic and susceptible to removal by a base. The resulting enolate is a potent nucleophile, serving as a key intermediate for introducing new functional groups at this position.

Alkylation and Acylation Reactions at the Alpha-Carbon

Alpha-alkylation and -acylation are fundamental carbon-carbon bond-forming reactions that proceed via an enolate intermediate. The process involves deprotonation at the alpha-carbon, followed by a nucleophilic attack on an appropriate electrophile.

Alkylation: The introduction of an alkyl group at the alpha-position of 1-(5-Chloropyridin-2-yl)butan-1-one can be achieved by treating the ketone with a strong, non-nucleophilic base followed by an alkyl halide. libretexts.orglibretexts.org A common and highly effective base for this transformation is Lithium Diisopropylamide (LDA), which quantitatively generates the enolate at low temperatures (e.g., -78 °C). youtube.comyoutube.com The resulting enolate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2-type reaction to yield the α-alkylated product. youtube.com The use of a strong base like LDA is crucial to ensure complete enolate formation and prevent side reactions such as self-condensation or competing reactions with weaker bases like hydroxides or alkoxides. libretexts.orgyoutube.com

An alternative, milder approach is the Stork enamine synthesis. libretexts.org In this method, the ketone first reacts with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. Enamines are nucleophilic and can react with alkyl halides. The resulting iminium salt is then hydrolyzed back to the ketone, yielding the α-alkylated product. This method avoids the use of strong bases and is advantageous for substrates sensitive to harsh basic conditions. libretexts.org

Acylation: Similarly, an acyl group can be introduced at the alpha-carbon. This is typically accomplished by reacting the pre-formed enolate with an acyl chloride or anhydride (B1165640). The reaction furnishes a β-dicarbonyl compound, which is a valuable synthetic intermediate for constructing more complex molecular frameworks. Enamine intermediates can also be used for acylation reactions with acid halides. libretexts.org

Table 6.1.1: Representative Conditions for Alpha-Functionalization of Ketones

| Reaction | Typical Base/Reagent | Electrophile | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Alkylation (LDA) | Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | Tetrahydrofuran (THF) | -78 to 0 |

| Alkylation (Enamine) | Secondary Amine (e.g., Pyrrolidine) | Alkyl Halide (R-X) | Toluene, Dioxane | Reflux, then H₃O⁺ |

| Acylation | LDA or Sodium Hydride (NaH) | Acyl Chloride (RCOCl) | THF, Diethyl Ether | -78 to RT |

Selective Amination and Hydroxylation at Alpha-Positions

The introduction of heteroatoms such as nitrogen or oxygen at the alpha-position expands the synthetic utility of the ketone scaffold, providing access to α-amino ketones and α-hydroxy ketones, which are important precursors for various biologically active molecules.

Amination: Direct α-amination of ketones can be challenging but several methods have been developed. One approach involves the reaction of a pre-formed enolate with an electrophilic aminating agent. organic-chemistry.org A more recent strategy achieves direct α-amination of amides and ketones under mild conditions, for instance, by activating the carbonyl with an agent like triflic anhydride in the presence of an amine source such as tert-butanesulfinamide. nih.gov Another method involves the copper-catalyzed α-amination of ketones, where a catalytically generated α-bromo species is displaced by an amine. organic-chemistry.org

Hydroxylation: Alpha-hydroxy ketones can be synthesized through the oxidation of enolates using various oxidizing agents. A common method involves the use of molybdenum-based peroxides (MoOPH). Alternatively, direct hydroxylation methods have been developed. For example, potassium permanganate (B83412) can convert terminal olefins to α-hydroxy ketones, a transformation that could be applied after an olefination step. organic-chemistry.org Another approach uses N,N-dimethylformamide (DMF) as an unconventional oxygen source for the α-hydroxylation of aryl ketones. organic-chemistry.org

Modification of the Chloropyridine Ring of 1-(5-Chloropyridin-2-yl)butan-1-one

The 5-chloro-2-acylpyridine core is a prime substrate for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for extensive modification of the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C5 position of the pyridine (B92270) ring serves as the electrophilic partner in these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the nucleophilic partner, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.orglibretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For a substrate like 1-(5-chloropyridin-2-yl)butan-1-one, coupling with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl-2-butanoylpyridines. The reactivity of chloropyridines in Suzuki couplings has been well-established, often requiring specialized phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. libretexts.org Reacting 1-(5-chloropyridin-2-yl)butan-1-one with an organostannane (e.g., aryltributylstannane) under palladium catalysis would replace the chlorine atom with the organic group from the tin reagent. yufengagro.com While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction of 1-(5-chloropyridin-2-yl)butan-1-one with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a 5-alkenylpyridine derivative. The reaction typically results in the formation of the trans-isomer of the product alkene. organic-chemistry.org Phosphine-free catalyst systems have been developed to improve air and moisture stability. researchgate.net

Sonogashira Reaction: The Sonogashira coupling is a reaction between an organohalide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This method is one of the most effective for forming C(sp²)-C(sp) bonds. libretexts.org Coupling 1-(5-chloropyridin-2-yl)butan-1-one with a terminal alkyne would produce a 5-alkynylpyridine derivative. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 6.2.1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophilic Partner | Typical Catalyst/Precatalyst | Typical Base | Resulting C-C Bond |

|---|---|---|---|---|

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | sp²-sp² or sp²-sp³ |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (Often not required) | sp²-sp², sp²-sp³, sp²-sp |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | sp²-sp² (vinylic) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | sp²-sp |

Selective Nucleophilic Displacement of the Chlorine Atom

The chlorine atom on the pyridine ring can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com In pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically deficient and thus activated for nucleophilic attack. stackexchange.com The presence of the electron-withdrawing butanoyl group at the C2 position further activates the ring, facilitating the displacement of the chlorine at C5.

This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer complex intermediate. youtube.com Aromaticity is then restored by the expulsion of the chloride leaving group. youtube.com A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce a range of functionalities at the C5 position. For pyridinium (B92312) ions, the reactivity order for halide leaving groups can differ from standard SNAr reactions, but substitutions are generally efficient. nih.gov

Formation of Pyridinium Salts from 1-(5-Chloropyridin-2-yl)butan-1-one

The nitrogen atom of the pyridine ring is nucleophilic and can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. rsc.org This reaction, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. The reaction of 1-(5-chloropyridin-2-yl)butan-1-one with an alkylating agent like methyl iodide or benzyl bromide would yield the corresponding N-alkyl-5-chloro-2-butanoylpyridinium salt. The formation of these salts alters the electronic properties and solubility of the molecule and can increase the reactivity of the ring towards nucleophilic attack. nih.gov

Role as a Key Intermediate in Complex Molecule Synthesis

The dual reactivity of 1-(5-chloropyridin-2-yl)butan-1-one, stemming from its ketone functional group and the chloro-substituted pyridine core, makes it a valuable precursor in multistep synthetic sequences. The ketone allows for a variety of classical carbonyl chemistry reactions, while the chloropyridine moiety is amenable to nucleophilic substitution and cross-coupling reactions, paving the way for the introduction of diverse functionalities.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are often associated with significant biological activity and unique photophysical properties. While direct examples of the use of 1-(5-chloropyridin-2-yl)butan-1-one in the construction of fused heterocycles are not extensively reported in the literature, its structural motifs suggest several potential cyclization strategies.

The presence of the ketone and the adjacent pyridine nitrogen allows for cyclocondensation reactions with various reagents to form fused bicyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridopyridazine (B8481360) derivatives, while condensation with β-ketoesters or malononitrile (B47326) could, after initial reaction at the ketone, potentially lead to the formation of fused pyridopyrimidine or similar heterocyclic frameworks. The general principle of utilizing 2-acylpyridines in the synthesis of nitrogen-containing heterocycles is well-established.

One common strategy involves the reaction of a 2-acylpyridine with a binucleophile. For example, the reaction with a 1,2-diamine could lead to the formation of a fused dihydropyrazine (B8608421) ring. Subsequent oxidation would then yield the aromatic pyrazino[2,3-b]pyridine system.

Table 1: Potential Fused Heterocyclic Systems from 1-(5-Chloropyridin-2-yl)butan-1-one

| Reactant | Potential Fused System | Reaction Type |

|---|---|---|

| Hydrazine | Pyridopyridazine | Cyclocondensation |

| β-Ketoester | Pyridopyrimidine | Cyclocondensation |

| 1,2-Diamine | Pyrazino[2,3-b]pyridine | Cyclocondensation/Oxidation |

| Malononitrile | Dihydropyridopyridine | Knoevenagel/Cyclization |

The transformation of the ketone and chloropyridine functionalities of 1-(5-chloropyridin-2-yl)butan-1-one allows for its conversion into a variety of advanced organic building blocks. These building blocks can then be utilized in the synthesis of larger, more complex molecules, including ligands for metal catalysis and biologically active compounds.